Gadoxetic acid Gadoxetic acid Gadoxetic acid (gadoxetate) is a paramagnetic gadolinium-containing ionic linear contrast agent in which its salt form, gadoxetate disodium, is used for intravenous injection. Ethoxybenzyl diethylenetriaminepentaacetic acid is the moiety that chelates with a gadolinium ion and forms a stable complex with it to make up the drug. Gadoxetate is a unique gadolinium-based contrasting agent (GBCA) with both dynamic phase and hepatobiliary phase and thus has different pharmacokinetic and pharmacodynamic properties compared to other GBCAs. Since gadoxetate uptake is mediated by organic anion-transporting polypeptides (OATPs) and liver tumor cells lack OATPs, liver tumors show a lack of contrast of enhancement and therefore heightening the liver parenchyma-liver tumours contrast. Gadoxetic acid, under the form gadoxetate disodium, is marketed by Bayer HealthCare Pharmaceuticals under the brand name EOVIST and FDA approved in 2008.
Brand Name: Vulcanchem
CAS No.: 135326-11-3
VCID: VC0154614
InChI: InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1
SMILES: [H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3]
Molecular Formula: C23H30GdN3O11
Molecular Weight: 681.7 g/mol

Gadoxetic acid

CAS No.: 135326-11-3

Cat. No.: VC0154614

Molecular Formula: C23H30GdN3O11

Molecular Weight: 681.7 g/mol

* For research use only. Not for human or veterinary use.

Gadoxetic acid - 135326-11-3

Specification

Description Gadoxetic acid (gadoxetate) is a paramagnetic gadolinium-containing ionic linear contrast agent in which its salt form, gadoxetate disodium, is used for intravenous injection. Ethoxybenzyl diethylenetriaminepentaacetic acid is the moiety that chelates with a gadolinium ion and forms a stable complex with it to make up the drug. Gadoxetate is a unique gadolinium-based contrasting agent (GBCA) with both dynamic phase and hepatobiliary phase and thus has different pharmacokinetic and pharmacodynamic properties compared to other GBCAs. Since gadoxetate uptake is mediated by organic anion-transporting polypeptides (OATPs) and liver tumor cells lack OATPs, liver tumors show a lack of contrast of enhancement and therefore heightening the liver parenchyma-liver tumours contrast. Gadoxetic acid, under the form gadoxetate disodium, is marketed by Bayer HealthCare Pharmaceuticals under the brand name EOVIST and FDA approved in 2008.
CAS No. 135326-11-3
Molecular Formula C23H30GdN3O11
Molecular Weight 681.7 g/mol
IUPAC Name 2-[2-[bis(carboxylatomethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]amino]acetate;gadolinium(3+)
Standard InChI InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1
Standard InChI Key PCZHWPSNPWAQNF-LMOVPXPDSA-K
Isomeric SMILES CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3]
SMILES [H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3]
Canonical SMILES CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator